2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride
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Overview
Description
2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride is an organic compound with the molecular formula C16H16ClNO. It is commonly used in various scientific experiments and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride typically involves the reaction of anthracene with ethylene oxide, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes, including custom synthesis and procurement of raw materials. Companies like ChemScene and Key Organics provide bulk custom synthesis and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene derivatives, while substitution reactions can produce a wide range of substituted anthracene compounds .
Scientific Research Applications
2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving fluorescence due to the anthracene moiety.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride involves its interaction with various molecular targets and pathways. The anthracene moiety allows it to participate in fluorescence-based studies, while the amino and alcohol groups enable it to form hydrogen bonds and interact with biological molecules. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(anthracen-9-yl)ethanol: Similar structure but without the hydrochloride salt.
9-Anthracenemethanol: Contains the anthracene moiety but with a different functional group.
Anthracene-9-carboxylic acid: Another anthracene derivative with a carboxylic acid group.
Uniqueness
2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride is unique due to its combination of the anthracene moiety with both amino and alcohol functional groups, making it versatile for various chemical reactions and applications .
Properties
IUPAC Name |
2-amino-2-anthracen-9-ylethanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO.ClH/c17-15(10-18)16-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)16;/h1-9,15,18H,10,17H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYIILJVVXUUBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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